c-JUN peptide

Description

Properties

IUPAC Name |

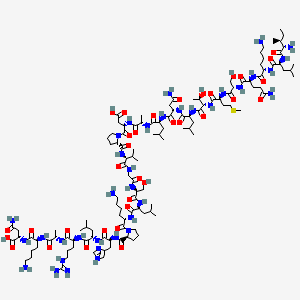

(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C121H210N36O34S/c1-19-65(14)94(128)115(185)149-79(48-62(8)9)106(176)139-71(30-21-24-39-123)100(170)141-73(35-36-89(125)161)102(172)153-86(57-159)112(182)142-74(37-44-192-18)103(173)155-96(68(17)160)117(187)150-80(49-63(10)11)108(178)147-82(51-90(126)162)110(180)144-76(45-59(2)3)104(174)136-67(16)98(168)151-83(53-93(165)166)119(189)157-43-28-34-88(157)114(184)154-95(64(12)13)116(186)133-55-92(164)137-85(56-158)111(181)146-78(47-61(6)7)107(177)143-75(31-22-25-40-124)118(188)156-42-27-33-87(156)113(183)148-81(50-69-54-131-58-134-69)109(179)145-77(46-60(4)5)105(175)140-72(32-26-41-132-121(129)130)99(169)135-66(15)97(167)138-70(29-20-23-38-122)101(171)152-84(120(190)191)52-91(127)163/h54,58-68,70-88,94-96,158-160H,19-53,55-57,122-124,128H2,1-18H3,(H2,125,161)(H2,126,162)(H2,127,163)(H,131,134)(H,133,186)(H,135,169)(H,136,174)(H,137,164)(H,138,167)(H,139,176)(H,140,175)(H,141,170)(H,142,182)(H,143,177)(H,144,180)(H,145,179)(H,146,181)(H,147,178)(H,148,183)(H,149,185)(H,150,187)(H,151,168)(H,152,171)(H,153,172)(H,154,184)(H,155,173)(H,165,166)(H,190,191)(H4,129,130,132)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,94-,95-,96-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPPMIXGVMXSNS-CLIBVNCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H210N36O34S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2745.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Evolution of c-JUN Peptides: A Technical Guide to JNK Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Jun N-terminal kinases (JNKs) are pivotal members of the mitogen-activated protein kinase (MAPK) family, orchestrating cellular responses to a wide array of stress stimuli. Their role in critical pathways governing inflammation, apoptosis, and cell proliferation has rendered them a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery and history of c-JUN-derived peptides as inhibitors of the JNK signaling pathway. We will delve into the seminal discoveries, present detailed experimental methodologies, and offer a quantitative comparison of various peptide inhibitors. Furthermore, this guide will visualize the complex signaling cascades and inhibitory mechanisms through detailed diagrams, offering a comprehensive resource for researchers and drug development professionals in the field.

Introduction: The JNK Signaling Pathway and the Rise of a Therapeutic Target

The c-Jun N-terminal kinases (JNKs), first identified in the early 1990s, are a family of serine/threonine protein kinases that are activated by diverse stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and heat shock.[1][2] JNKs, in turn, phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, a key component of the activator protein-1 (AP-1) complex.[1][3] This phosphorylation event enhances the transcriptional activity of c-Jun, leading to the regulation of genes involved in processes such as apoptosis, inflammation, and cell proliferation.[1]

The JNK signaling cascade is a multi-tiered system. Upstream mitogen-activated protein kinase kinases (MKKs), such as MKK4 and MKK7, dually phosphorylate and activate JNKs on threonine and tyrosine residues within a conserved Thr-Pro-Tyr motif.[3] Once activated, JNKs can translocate to the nucleus to phosphorylate and activate transcription factors like c-Jun, or act on mitochondrial proteins to regulate apoptosis. Given its central role in various pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders, the JNK pathway has emerged as a significant target for therapeutic drug development.[4][5]

The Dawn of Peptide-Based Inhibition: From Substrate to Inhibitor

The quest for JNK inhibitors has explored both small molecules and peptide-based approaches. One of the earliest and most widely studied small molecule inhibitors is SP600125, an ATP-competitive inhibitor of JNK.[2] However, the development of peptide inhibitors offered a more targeted approach by aiming to disrupt the specific protein-protein interaction between JNK and its substrates.

The Pioneering c-JUN-Derived Peptide

A landmark in the field was the development of a cell-permeable peptide inhibitor derived directly from the δ-domain of c-Jun, the very protein JNK phosphorylates. In 2003, Holzberg and colleagues reported the design of a peptide that competitively blocks the binding of c-Jun to JNK.[6] This peptide, by mimicking the JNK-binding domain of c-Jun, effectively acts as a competitive inhibitor, preventing the phosphorylation and subsequent activation of endogenous c-Jun.[6]

The JIP Scaffold: A New Avenue for Inhibition

Independently, research into the scaffold protein JNK-interacting protein 1 (JIP1) opened another avenue for peptide-based JNK inhibition. JIP1 acts as a scaffold, bringing together components of the JNK signaling cascade, including JNK itself. Researchers identified a minimal JNK-binding domain within JIP1. In 2001, Bonny and colleagues engineered cell-permeable peptides based on this JIP1 domain, fused to the HIV-TAT sequence for efficient cell penetration.[3][7] These peptides were shown to effectively block JNK signaling and protect cells from apoptosis.[3][7] A notable example of a JIP-derived inhibitor is D-JNKI-1 (also known as AM-111 or brimapitide), a retro-inverso peptide composed of D-amino acids, which confers increased stability and has been investigated in clinical trials for hearing loss.[8][9]

Quantitative Analysis of JNK Inhibitory Peptides

| Inhibitor | Type | Target | IC50 / Kd | Reference |

| SP600125 | Small Molecule | JNK1, JNK2, JNK3 | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM (IC50) | [10] |

| JIP10-△-TATi | JIP-derived Peptide | JNK2 | 92 nM (IC50) | [11] |

| JIP10-△-R9 | JIP-derived Peptide | JNK2 | 89 nM (IC50) | [11] |

| pepJIP1 | JIP-derived Peptide | JNK1 | 81 nM (Kd) | [3] |

| JKP-5 | JIP-derived Peptide | JNK1 | 40.16 ± 2.11 nM (Kd) |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of c-JUN and other JNK inhibitory peptides.

In Vitro JNK Kinase Assay

This assay measures the ability of a peptide to inhibit the phosphorylation of a JNK substrate, typically a recombinant c-Jun fusion protein.

Materials:

-

Active JNK enzyme (JNK1, JNK2, or JNK3)

-

GST-c-Jun (1-79) fusion protein immobilized on glutathione-agarose beads

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)

-

ATP (stock solution, e.g., 10 mM)

-

[γ-³²P]ATP (for radioactive detection) or anti-phospho-c-Jun (Ser63) antibody (for non-radioactive detection)

-

Test peptide inhibitor at various concentrations

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE loading buffer

Procedure (Non-Radioactive):

-

Prepare cell lysates from control and stimulated cells (e.g., UV-treated) in a suitable lysis buffer.

-

Incubate the cell lysates with GST-c-Jun beads for 2-4 hours at 4°C with gentle rotation to pull down active JNK.

-

Wash the beads three times with lysis buffer and then twice with Kinase Assay Buffer.

-

Resuspend the beads in Kinase Assay Buffer.

-

Add the test peptide inhibitor at desired concentrations to the bead suspension and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to a final concentration of 200 µM.

-

Incubate the reaction mixture for 30 minutes at 30°C with gentle agitation.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phospho-c-Jun (Ser63).

-

Detect the signal using a suitable secondary antibody and chemiluminescence.

-

Quantify the band intensities to determine the extent of inhibition.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the peptide on cell viability and proliferation.

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test peptide inhibitor at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of the test peptide inhibitor. Include untreated control wells.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to quantify peptide-induced cell death.

Materials:

-

HeLa cells (or other suitable cell line)

-

Test peptide inhibitor

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well plate

-

Microplate reader (colorimetric or fluorometric)

Procedure (Colorimetric):

-

Treat cells with the test peptide inhibitor for the desired time to induce apoptosis.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add 50-100 µg of protein lysate to each well.

-

Add Assay Buffer to bring the final volume to 100 µL.

-

Add the caspase-3 substrate Ac-DEVD-pNA to a final concentration of 200 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The increase in absorbance is proportional to the caspase-3 activity.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Caption: The JNK signaling pathway is activated by various stress stimuli.

Caption: Mechanism of competitive inhibition by a c-JUN-derived peptide.

Caption: A typical experimental workflow for an MTT cell viability assay.

Conclusion and Future Directions

The discovery of c-JUN and JIP-derived inhibitory peptides marked a significant advancement in the targeted inhibition of the JNK signaling pathway. These peptides have not only served as powerful research tools to dissect the complexities of JNK signaling but also hold therapeutic promise for a range of diseases. The development of more stable and potent peptide inhibitors, such as the retro-inverso D-JNKI-1, underscores the potential of this approach.

Future research will likely focus on optimizing the delivery and bioavailability of these peptides, as well as exploring their efficacy in various preclinical and clinical settings. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their efforts to further unravel the intricacies of JNK signaling and develop novel therapeutics targeting this critical pathway.

References

- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. biogot.com [biogot.com]

- 4. Update: Arrestin-3-Dependent Activation of c-Jun N-Terminal Kinases (JNKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. rsc.org [rsc.org]

- 7. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

- 9. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mpbio.com [mpbio.com]

An In-depth Technical Guide to the c-JUN Peptide: Structure, Sequence, and Inhibition of the JNK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the c-JUN peptide, a key research tool in studying the c-Jun N-terminal Kinase (JNK) signaling pathway. This document details the peptide's sequence and structural basis, its mechanism of action within the JNK cascade, relevant quantitative data, and detailed experimental protocols for its characterization.

Introduction: The this compound as a Research Tool

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Also known as stress-activated protein kinases (SAPKs), JNKs are activated by a wide array of stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[2] The JNK pathway plays a pivotal role in regulating cellular processes such as gene expression, proliferation, differentiation, cell death (apoptosis), and neuronal plasticity.[3][4]

One of the primary and most well-studied substrates of JNK is the transcription factor c-Jun.[5] JNKs phosphorylate c-Jun on serine residues 63 and 73 within its N-terminal transcriptional activation domain, which significantly enhances its ability to activate gene transcription as part of the Activator Protein-1 (AP-1) complex.[2][5] Given the central role of the JNK/c-Jun axis in various pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, there is significant interest in developing specific inhibitors.[3][5]

The this compound is a cell-permeable peptide inhibitor derived from the JNK-binding domain (also known as the δ-domain) of the c-Jun protein itself.[1][6] This peptide acts as a competitive inhibitor, disrupting the physical interaction between JNK and c-Jun, thereby preventing c-Jun phosphorylation and subsequent downstream signaling events.[1][6] This guide focuses on a specific 25-amino acid peptide corresponding to residues 33-57 of human c-Jun, which is widely used to probe the function of the JNK-c-Jun interaction.[7][8]

This compound: Structure and Sequence

The inhibitory this compound is derived from a region of the c-Jun protein that is essential for its direct interaction with JNK. This region, the δ-domain, serves as a docking site, ensuring efficient and specific phosphorylation by JNK.[8] The peptide mimics this docking site, competitively inhibiting the binding of full-length c-Jun and other JNK substrates.[1]

Peptide Physicochemical Properties

The key properties of the widely studied c-JUN inhibitory peptide are summarized in the table below.

| Property | Value | Reference(s) |

| Sequence (Single Letter) | ILKQSMTLNLADPVGSLKPHLRAKN | [6][7] |

| Description | Peptide comprising residues 33-57 of the JNK binding (δ) domain of human c-Jun. | [7][8] |

| Molecular Weight | ~2743.55 g/mol | [7] |

| Molecular Formula | C121H210N36O34S | [7] |

| Purity | Typically ≥95% (HPLC) | [8] |

| Solubility | Soluble to 1 mg/mL in water. | [7] |

| Mechanism of Action | Disrupts the JNK/c-Jun protein-protein interaction, inhibiting serum-induced c-Jun phosphorylation. Induces apoptosis in specific cell types, such as HeLa tumor cells. |

The JNK Signaling Pathway

The JNK pathway is a multi-tiered kinase cascade. It is initiated by various stress signals that activate upstream MAPK kinase kinases (MAPKKKs). These MAPKKKs then phosphorylate and activate the MAPK kinases (MAPKKs), specifically MKK4 and MKK7.[2][4] Activated MKK4 and MKK7, in turn, dually phosphorylate JNK on a conserved Threonine-Proline-Tyrosine (TPY) motif, leading to JNK activation.[9] Active JNK can then translocate to the nucleus to phosphorylate transcription factors like c-Jun and ATF2, or act on mitochondrial proteins such as Bim and other Bcl-2 family members to regulate apoptosis.[2][9] The this compound inhibitor acts at the final step of this cascade, preventing the interaction between activated JNK and its substrate, c-Jun.

Quantitative Interaction Data

Quantifying the binding affinity and inhibitory potency of the this compound is crucial for its application in research. While specific Kd (dissociation constant) or IC50 (half-maximal inhibitory concentration) values for the direct interaction of the ILKQSMTLNLADPVGSLKPHLRAKN peptide with JNK are not consistently reported across the literature, data from related JNK inhibitors provide a comparative context.

| Inhibitor | Type | Target Interaction | Potency Metric | Value | Reference(s) |

| HW30 Peptide | Peptide Antagonist | cJun-DNA Binding | IC50 | 13 µM | [4] |

| HW30 Peptide | Peptide Antagonist | Peptide-cJun Binding | Kd | 0.2 nM | [4] |

| SU 3327 | Small Molecule | JNK Kinase Activity | IC50 | 0.7 µM | [3] |

| SU 3327 | Small Molecule | JNK-JIP Interaction | IC50 | 239 nM | [3] |

| D-JNKI-1 | Peptide Inhibitor | Mechanical Allodynia (in vivo) | ED50 | 0.3 nmol (i.t.) | [10] |

| SP600125 | Small Molecule | Mechanical Allodynia (in vivo) | ED50 | 14.9 nmol (i.t.) | [10] |

Note: The data presented are for various inhibitors of the JNK pathway and are intended to provide context. Potency can vary significantly based on the assay type and conditions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction between the this compound and JNK.

In Vitro JNK Kinase Assay

This assay measures the ability of the this compound to inhibit the phosphorylation of a substrate by JNK.

Principle: Active JNK is incubated with its substrate (e.g., recombinant c-Jun or ATF2) and ATP. The inhibitory peptide is added at varying concentrations. The extent of substrate phosphorylation is measured, typically by Western blot using a phospho-specific antibody.

Detailed Methodology:

-

Prepare Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[11]

-

Prepare Reagents:

-

Recombinant active JNK1, JNK2, or JNK3 enzyme.

-

JNK substrate (e.g., GST-c-Jun (1-79)).

-

10 mM ATP stock solution.

-

This compound inhibitor stock solution (e.g., 10 mM in water), serially diluted to desired concentrations.

-

-

Set up Kinase Reaction: In a microcentrifuge tube, combine the following on ice:

-

Kinase Reaction Buffer to a final volume of 50 µL.

-

1 µL of this compound at various concentrations (or vehicle control).

-

~200-500 ng of active JNK enzyme.

-

~1-2 µg of JNK substrate (e.g., GST-c-Jun).

-

-

Initiate Reaction: Add ATP to a final concentration of 100-200 µM.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[2]

-

Terminate Reaction: Stop the reaction by adding 25 µL of 3X SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.[5]

-

Analysis:

-

Resolve the proteins by SDS-PAGE (e.g., 10% polyacrylamide gel).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

-

Quantify band intensities to determine the extent of inhibition.

-

GST Pull-Down Assay

This assay is used to verify the physical interaction between JNK and the this compound.

Principle: A GST-tagged "bait" protein (e.g., GST-JNK) is immobilized on glutathione-sepharose beads. These beads are then incubated with a cell lysate or a solution containing the "prey" (the this compound). If the peptide binds to JNK, it will be "pulled down" with the beads.

Detailed Methodology:

-

Prepare GST-JNK Beads:

-

Express and purify GST-JNK fusion protein from E. coli.

-

Incubate ~50 µg of purified GST-JNK with a 50% slurry of glutathione-sepharose beads for 1-2 hours at 4°C with gentle rotation.[12][13] A GST-only control should be prepared in parallel.

-

Pellet the beads by centrifugation (e.g., 500 x g for 5 min) and wash 3-4 times with ice-cold wash buffer (e.g., PBS with 0.1% Triton X-100) to remove unbound protein.[13]

-

-

Prepare "Prey" Solution:

-

Dissolve the this compound in a suitable binding buffer (e.g., wash buffer) to a final concentration of 1-10 µg/mL.

-

-

Binding Step:

-

Add the peptide solution to the washed GST-JNK beads and the GST-control beads.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[14]

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively (3-5 times) with 1 mL of ice-cold wash buffer to remove non-specifically bound peptide.[14]

-

-

Elution:

-

Elute the bound proteins from the beads by adding 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Centrifuge to pellet the beads and collect the supernatant (the eluate).

-

Analyze the eluate by SDS-PAGE. Since the peptide is small, a high-percentage Tris-Tricine gel may be required for visualization.

-

Alternatively, if an antibody against the peptide is available or if the peptide is tagged (e.g., with Biotin or FLAG), perform a Western blot to confirm its presence in the GST-JNK pull-down but not in the GST-only control.

-

Cell Viability / Apoptosis Assay

This assay determines the effect of the cell-permeable this compound on cell survival.

Principle: Cells are treated with the this compound, which is expected to inhibit the pro-survival or induce the pro-apoptotic functions of the JNK pathway, depending on the cellular context.[15][16] Apoptosis is often measured by flow cytometry using Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI) or DAPI (which only enters cells with compromised membranes).

Detailed Methodology:

-

Cell Culture: Seed cells (e.g., HeLa, Jurkat) in 6-well plates at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight.

-

Treatment:

-

Treat cells with varying concentrations of a cell-permeable version of the this compound (often fused to a cell-penetrating peptide like TAT). A vehicle-treated control and a positive control for apoptosis (e.g., staurosporine) should be included.

-

Incubate for a specified period (e.g., 12, 24, or 48 hours).

-

-

Cell Harvesting:

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of fluorescently-labeled Annexin V (e.g., FITC or APC).

-

Add 5 µL of a viability dye (e.g., Propidium Iodide, 50 µg/mL).

-

Incubate for 15 minutes at room temperature in the dark.[17]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer immediately.

-

Identify cell populations:

-

Live cells: Annexin V-negative / PI-negative.

-

Early apoptotic cells: Annexin V-positive / PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

-

-

Conclusion

The this compound is an invaluable tool for dissecting the complex roles of the JNK signaling pathway. By specifically disrupting the interaction between JNK and its key substrate, c-Jun, this peptide allows researchers to investigate the direct consequences of this signaling axis in cellular processes like apoptosis, inflammation, and proliferation. The experimental protocols detailed in this guide provide a robust framework for characterizing the peptide's inhibitory action and its downstream cellular effects. Further research, including the development of more potent and stable peptide mimetics, will continue to advance our understanding of JNK signaling and its potential as a therapeutic target in a host of human diseases.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibitor of c-Jun N-terminal kinase [otavachemicals.com]

- 4. The effect of helix-inducing constraints and downsizing upon a transcription block survival-derived functional cJun antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.cn [abcam.cn]

- 6. Quantitative proteomics reveals dynamic interaction of c-Jun N-terminal kinase (JNK) with RNA transport granule proteins splicing factor proline- and glutamine-rich (Sfpq) and non-POU domain-containing octamer-binding protein (Nono) during neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. c-Jun can recruit JNK to phosphorylate dimerization partners via specific docking interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Peptide c-Jun N-Terminal Kinase (JNK) Inhibitor Blocks Mechanical Allodynia after Spinal Nerve Ligation: Respective Roles of JNK Activation in Primary Sensory Neurons and Spinal Astrocytes for Neuropathic Pain Development and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]

- 14. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Induction of apoptosis by the transcription factor c-Jun - PMC [pmc.ncbi.nlm.nih.gov]

- 16. molbiolcell.org [molbiolcell.org]

- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

c-JUN N-terminal Kinase (JNK) Inhibitory Peptides: A Technical Guide

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in a wide array of cellular processes.[1] These include the regulation of cell proliferation, differentiation, survival, and apoptosis.[1] JNKs are activated in response to various stress stimuli such as inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it a significant therapeutic target.[2][3][4][5]

JNK inhibitory peptides have emerged as a promising class of therapeutic agents due to their high specificity and potency in modulating the JNK signaling cascade.[6] These peptides are typically designed to interfere with the interaction between JNK and its substrates or scaffolding proteins, thereby preventing the downstream signaling events that contribute to disease progression.[6] This technical guide provides an in-depth overview of JNK inhibitory peptides, focusing on their mechanism of action, quantitative data, experimental protocols, and the signaling pathways they modulate.

Mechanism of Action

The primary mechanism by which JNK inhibitory peptides exert their effects is through competitive inhibition of JNK's interaction with its downstream targets.[6] Many of these peptides are derived from the JNK-binding domain (JBD) of JNK-interacting proteins (JIPs), which are scaffold proteins that assemble components of the MAPK signaling cascade.[7][8][9][10] By mimicking this binding domain, the inhibitory peptides occupy the substrate-binding site on JNK, preventing the phosphorylation of key downstream effectors like c-Jun.[6][11]

One of the most well-characterized JNK inhibitory peptides is D-JNKI-1 (also known as AM-111 or XG-102).[12][13] This peptide is a cell-permeable, protease-resistant retro-inverso peptide derived from the JBD of JIP-1.[14] Its cell permeability is often enhanced by fusion to a protein transduction domain, such as the one from HIV-TAT.[15] D-JNKI-1 has been shown to effectively block JNK-mediated apoptosis and inflammation in various disease models.[16][17][18]

The specificity of these peptides for JNK over other kinases is a key advantage. Unlike small molecule inhibitors that often target the highly conserved ATP-binding pocket of kinases, these peptides target the less conserved substrate-binding sites, leading to greater selectivity.[6]

Signaling Pathway

The JNK signaling pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and JNK itself (a MAPK). Stress signals activate a MAP3K, which in turn phosphorylates and activates a MAP2K (MKK4 or MKK7).[1][19] The activated MAP2K then dually phosphorylates JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation.[1] Activated JNK can then translocate to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.[1] This leads to the regulation of gene expression involved in various cellular responses.

JIP scaffold proteins play a crucial role in this pathway by bringing the different kinase components into close proximity, thereby enhancing the efficiency and specificity of signal transduction.[7][8][20] JNK inhibitory peptides disrupt this signaling module by competing with the natural substrates for binding to JNK.

Quantitative Data

The efficacy of JNK inhibitory peptides is often quantified by their half-maximal inhibitory concentration (IC50) and their dissociation constant (Kd). The following table summarizes some of the reported quantitative data for various JNK inhibitory peptides.

| Peptide | Target | Assay Type | IC50 / Kd | Reference |

| D-JNKI-1 (AM-111) | JNK | Kinase Assay | IC50: ~1 µM | [13] |

| TAT-JIP10 | JNK1 | In vitro Kinase Assay | IC50: 1.1 µM | [21] |

| TAT-JIP10 | JNK2 | In vitro Kinase Assay | IC50: 1.9 µM | [21] |

| TAT-JIP10 | JNK3 | In vitro Kinase Assay | IC50: 1.1 µM | [21] |

| BI-78D3 | JNK1 | Kinase Inhibition Assay | IC50: 500 nM | [22] |

| TI-JIP | JNK | Kinase Assay | Ki: 0.39 µM | [11] |

| PYC71N | JNK | In vitro Kinase Assay | - | [23] |

| AS601245 | JNK1 | Kinase Assay | IC50: 150 nM | [24] |

| AS601245 | JNK2 | Kinase Assay | IC50: 220 nM | [24] |

| AS601245 | JNK3 | Kinase Assay | IC50: 70 nM | [24] |

| Bentamapimod (AS602801) | JNK1 | Kinase Assay | IC50: 80 nM | [24] |

| Bentamapimod (AS602801) | JNK2 | Kinase Assay | IC50: 90 nM | [24] |

| Bentamapimod (AS602801) | JNK3 | Kinase Assay | IC50: 230 nM | [24] |

Experimental Protocols

In Vitro JNK Kinase Assay

This protocol is a generalized procedure for measuring the kinase activity of JNK in the presence of an inhibitory peptide.

Materials:

-

Recombinant active JNK enzyme

-

JNK substrate (e.g., GST-c-Jun)

-

JNK inhibitory peptide

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl2, 2 mM DTT, 0.1 mM NaVO4, 25 mM β-glycerophosphate)[25]

-

[γ-32P]ATP or cold ATP

-

SDS-PAGE apparatus

-

Phosphorimager or Western blot equipment

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant active JNK enzyme, and the JNK inhibitory peptide at various concentrations.

-

Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the JNK substrate and ATP (either [γ-32P]ATP for radioactive detection or cold ATP for Western blot detection).[25]

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[25]

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.[25]

-

Separate the reaction products by SDS-PAGE.

-

If using [γ-32P]ATP, expose the gel to a phosphorimager screen to detect the phosphorylated substrate.

-

If using cold ATP, transfer the proteins to a nitrocellulose or PVDF membrane and perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun).[25]

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cell-Based JNK Inhibition Assay

This protocol outlines a general method to assess the efficacy of a cell-permeable JNK inhibitory peptide in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, SH-SY5Y)

-

Cell culture medium and supplements

-

JNK activator (e.g., anisomycin, TNF-α)

-

Cell-permeable JNK inhibitory peptide

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

Western blot equipment and antibodies (anti-JNK, anti-phospho-JNK, anti-c-Jun, anti-phospho-c-Jun)

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the cell-permeable JNK inhibitory peptide for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with a JNK activator for a defined period (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform Western blot analysis on equal amounts of protein from each sample.

-

Probe the blots with antibodies against total and phosphorylated forms of JNK and c-Jun to assess the level of JNK activation and the inhibition of downstream signaling.

-

Quantify the band intensities to determine the dose-dependent inhibition of JNK signaling in the cells.

In Vivo Efficacy in Animal Models

The therapeutic potential of JNK inhibitory peptides is often evaluated in animal models of disease. The specific protocol will vary depending on the disease model, but a general framework is provided below.

Example: Cerebral Ischemia Model

-

Animal Model: Middle cerebral artery occlusion (MCAO) in mice or rats.[26]

-

Test Article: D-JNKI-1 or other cell-permeable JNK inhibitory peptide.

-

Administration: Intraperitoneal, intravenous, or direct intracerebroventricular injection.[26][27]

-

Procedure:

-

Induce cerebral ischemia by MCAO.

-

Administer the JNK inhibitory peptide at a predetermined dose and time point (e.g., before, during, or after the ischemic event).[26]

-

Monitor the animals for neurological deficits using a standardized scoring system.

-

At the end of the study period, sacrifice the animals and harvest the brains.

-

Measure the infarct volume using histological staining (e.g., TTC staining).

-

Perform immunohistochemistry or Western blot analysis on brain tissue to assess the levels of apoptosis markers (e.g., cleaved caspase-3) and JNK pathway activation.

-

Therapeutic Applications and In Vivo Efficacy:

-

Neuroprotection: D-JNKI-1 has demonstrated significant neuroprotective effects in models of stroke, reducing lesion volume by over 90% when administered up to 6 hours after the ischemic event.[26] It also shows promise in other neurodegenerative conditions like Parkinson's and Alzheimer's disease.[28]

-

Hearing Loss: Local delivery of D-JNKI-1 has been shown to prevent both aminoglycoside- and acoustic trauma-induced hearing loss in animal models.[13]

-

Diabetes: Administration of a cell-permeable JNK-inhibitory peptide markedly improved insulin resistance and glucose tolerance in diabetic mice.[27]

-

Inflammatory Diseases: JNK inhibitors have shown efficacy in models of inflammatory conditions such as colitis.[13]

-

Cancer: The role of JNK in cancer is complex, with both pro- and anti-apoptotic functions.[2] However, JNK inhibitors are being investigated as potential cancer therapeutics, particularly in combination with other treatments.[3][29]

-

Age-Related Macular Degeneration (AMD): JNK inhibition has been shown to reduce apoptosis and neovascularization in a murine model of wet AMD.[30]

Conclusion

JNK inhibitory peptides represent a highly specific and potent class of therapeutic agents with broad potential across a range of diseases characterized by aberrant JNK signaling. Their mechanism of action, which involves targeting the substrate-binding site of JNK, offers a distinct advantage in terms of selectivity over traditional small molecule kinase inhibitors. The extensive preclinical data, particularly for peptides like D-JNKI-1, underscores their therapeutic promise. Further research and clinical development are warranted to translate the potential of these peptides into effective treatments for human diseases.

References

- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are JNK inhibitors and how do they work? [synapse.patsnap.com]

- 4. JNK inhibitors as anti-inflammatory and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. The JNK-interacting protein-1 scaffold protein targets MAPK phosphatase-7 to dephosphorylate JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The critical features and the mechanism of inhibition of a kinase interaction motif-based peptide inhibitor of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A Peptide c-Jun N-Terminal Kinase (JNK) Inhibitor Blocks Mechanical Allodynia after Spinal Nerve Ligation: Respective Roles of JNK Activation in Primary Sensory Neurons and Spinal Astrocytes for Neuropathic Pain Development and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. The JNK inhibitor D-JNKI-1 blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. go.drugbank.com [go.drugbank.com]

- 19. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 20. embopress.org [embopress.org]

- 21. Development of JNK2-Selective Peptide Inhibitors that Inhibit Breast Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Characterization of a novel JNK (c-Jun N-terminal kinase) inhibitory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A peptide inhibitor of c-Jun N-terminal kinase protects against excitotoxicity and cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Possible novel therapy for diabetes with cell-permeable JNK-inhibitory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. peptidesciences.com [peptidesciences.com]

- 29. researchgate.net [researchgate.net]

- 30. pnas.org [pnas.org]

The Core Mechanism of c-JUN Peptide Action: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of c-JUN peptides, potent inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling cascades, and therapeutic potential of these peptides. It includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Introduction to c-JUN Peptides and the JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a wide array of cellular processes, including proliferation, apoptosis, and inflammation.[1] Dysregulation of the JNK signaling pathway is implicated in numerous pathologies, such as cancer, neurodegenerative diseases, and inflammatory disorders, making it a prime target for therapeutic intervention.[2]

c-JUN peptides are competitive, ATP-non-competitive inhibitors of JNK.[3] These peptides are typically derived from the JNK-binding domain (JBD) of either c-Jun or the scaffold protein JNK-interacting protein-1 (JIP-1).[3][4] By mimicking the natural binding motif, these peptides competitively block the interaction between JNK and its substrates, thereby inhibiting downstream signaling events.[4] A notable example is the cell-permeable peptide D-JNKI-1, which has demonstrated significant therapeutic potential in preclinical models.[5]

Mechanism of Action: Competitive Inhibition of JNK

The primary mechanism of action of c-JUN peptides is the competitive inhibition of the JNK signaling cascade. Extracellular stimuli, such as stress or cytokines, trigger a phosphorylation cascade that leads to the activation of JNK.[3] Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, leading to the regulation of target gene expression.[2]

c-JUN peptides, with sequences derived from the delta-domain of c-Jun or the JBD of JIP-1, bind to the same docking site on JNK that is utilized by its natural substrates.[3][4] This competitive binding prevents the phosphorylation of c-Jun and other downstream targets, effectively attenuating the signaling cascade. This inhibition of c-Jun phosphorylation can lead to various cellular outcomes, including the induction of apoptosis in tumor cells and the modulation of inflammatory gene expression.[4]

Quantitative Data on this compound Action

The efficacy of c-JUN peptides and related JNK inhibitors has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data, including inhibitory concentrations (IC50) and binding affinities (Kd).

| Inhibitor | Target | IC50 | Reference |

| D-JNKI-1 | JNK | Not specified, potent inhibitor | [3] |

| JIP1 (11-mer peptide) | JNK1 | Kd = 0.42 µM | [6] |

| BI-78D3 (Small Molecule JIP1 Mimic) | JNK1 | 280 nM | [4] |

| SP600125 (Small Molecule) | JNK1, JNK2, JNK3 | 40 nM, 40 nM, 90 nM | [7] |

Table 1: In Vitro Inhibition of JNK by Peptides and Small Molecules.

| Peptide | Model System | Effect | Quantitative Measure | Reference |

| D-JNKI-1 | Lurcher mutant mouse cerebellum | Protection of Purkinje cells from cell death | 3.6-fold increase in Purkinje cell number | [8] |

| This compound (residues 33-57) | HeLa tumor cells | Induction of apoptosis | Data not specified |

Table 2: In Vivo and Cellular Efficacy of c-JUN Peptides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound action.

In Vitro JNK Kinase Assay

This assay measures the ability of a this compound to inhibit the phosphorylation of a JNK substrate.

Materials:

-

Recombinant active JNK1

-

JNK substrate (e.g., GST-c-Jun or ATF2)

-

This compound inhibitor

-

Kinase assay buffer (e.g., 50 mM Hepes, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

-

[γ-32P]ATP or ATP for non-radioactive detection methods

-

SDS-PAGE gels and Western blotting reagents or phosphospecific antibodies

Procedure:

-

Prepare a reaction mixture containing JNK1, the substrate, and the this compound inhibitor at various concentrations in kinase assay buffer.

-

Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using radioactive detection).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Detect the phosphorylated substrate by autoradiography (for radioactive assays) or by Western blotting using a phospho-specific antibody.

-

Quantify the band intensities to determine the IC50 of the peptide inhibitor.[4]

References

- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The JNK inhibitor D-JNKI-1 blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Specific JNK inhibition by D-JNKI1 protects Purkinje cells from cell death in Lurcher mutant mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

The c-JUN Peptide: A Targeted Modulator of the JNK Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, plays a pivotal role in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, ranging from neurodegenerative disorders to cancer and inflammatory conditions.[3] Consequently, the JNK pathway has emerged as a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the c-JUN peptide, a cell-permeable inhibitor that specifically disrupts the interaction between JNK and its substrate, the transcription factor c-Jun.[4][5] We will delve into the core mechanism of the JNK signaling cascade, the mode of action of the this compound, and its therapeutic potential. Furthermore, this guide presents quantitative data on JNK inhibition, detailed experimental protocols for studying the this compound's effects, and visual diagrams to elucidate key pathways and experimental workflows.

The JNK Signaling Pathway: A Central Stress Response Cascade

The JNK signaling pathway is a three-tiered kinase cascade, typically initiated by exposure to environmental stresses (e.g., UV irradiation, heat shock, oxidative stress) or inflammatory cytokines (e.g., TNF-α, IL-1).[1][6] This cascade involves a MAP Kinase Kinase Kinase (MAPKKK or MEKK), a MAP Kinase Kinase (MAPKK or MKK), and a MAP Kinase (MAPK), which in this case is JNK.[3]

The canonical activation sequence is as follows:

-

Upstream Activation : Stress signals or cytokine binding to their receptors activate a variety of MAPKKKs.[1]

-

MKK Activation : The activated MAPKKKs then phosphorylate and activate the downstream MAPKKs, primarily MKK4 and MKK7.[1][3]

-

JNK Activation : MKK4 and MKK7, in turn, dually phosphorylate JNK on conserved threonine and tyrosine residues within its activation loop, leading to JNK activation.[7]

Once activated, JNK translocates to the nucleus and phosphorylates a range of transcription factors, most notably c-Jun, a component of the Activator Protein-1 (AP-1) transcription factor complex.[6][7] Phosphorylation of c-Jun on serines 63 and 73 enhances its transcriptional activity, leading to the expression of genes involved in apoptosis, inflammation, and cell proliferation.[3][7]

Figure 1: Overview of the JNK Signaling Pathway.

The this compound: A Specific Inhibitor of JNK-c-Jun Interaction

The this compound is a cell-permeable peptide inhibitor designed to specifically block the interaction between JNK and its substrate, c-Jun.[4][5] It is derived from the JNK-binding domain (JBD) of the JNK-interacting protein 1 (JIP1) or the delta domain of c-Jun itself, which are responsible for docking JNK to its substrates.[8] By competitively binding to JNK, the this compound prevents the phosphorylation of endogenous c-Jun, thereby inhibiting the downstream transcriptional events mediated by the JNK pathway.[4] This targeted inhibition makes the this compound a valuable tool for studying the specific roles of the JNK-c-Jun axis and a potential therapeutic agent.

Figure 2: Mechanism of this compound Inhibition.

Quantitative Analysis of JNK Inhibition

While specific IC50 values for the this compound are not consistently reported across the literature, its efficacy is demonstrated through the reduction of c-Jun phosphorylation. The potency of JNK inhibition can be contextualized by comparing the IC50 values of various small molecule JNK inhibitors.

| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |

| JNK-IN-7 | 1.5 | 2 | 0.7 | [4] |

| SP600125 | 40 | 40 | 90 | [2] |

| AS602801 | 80 | 90 | 230 | [4] |

| BI-78D3 | >10,000 | >10,000 | 280 | [4] |

| Compound 14 | 21 | 66 | 15 | [5] |

Table 1: Comparative IC50 Values of Various JNK Inhibitors. This table provides a reference for the potency of different JNK inhibitors, highlighting the nanomolar to micromolar range of activity.

Therapeutic Potential and Applications

The central role of the JNK pathway in disease pathogenesis has positioned it as a key therapeutic target. The this compound and other JNK inhibitors have shown promise in a variety of preclinical models.

-

Neurodegenerative Diseases: The JNK pathway is implicated in neuronal apoptosis associated with conditions like Alzheimer's disease and Parkinson's disease. JNK inhibitors have demonstrated neuroprotective effects in models of cerebral ischemia.[9]

-

Cancer: The role of JNK in cancer is complex, with both pro- and anti-tumorigenic functions reported.[3] However, in certain cancers, JNK activity promotes cell proliferation and survival, making its inhibition a potential therapeutic strategy.

-

Inflammatory Diseases: The JNK pathway is a key regulator of inflammatory responses. Inhibition of JNK can reduce the production of pro-inflammatory cytokines, suggesting its utility in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of the this compound on the JNK signaling pathway.

JNK Kinase Assay

This assay measures the ability of the this compound to inhibit the phosphorylation of a JNK substrate.

Figure 3: Workflow for a JNK Kinase Assay.

Materials:

-

Active JNK enzyme

-

JNK substrate (e.g., recombinant GST-c-Jun)

-

This compound

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP

-

SDS-PAGE loading buffer

-

Reagents and equipment for Western blotting

Procedure:

-

Prepare a kinase reaction mixture containing active JNK enzyme in kinase assay buffer.

-

Add the this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., water or DMSO).

-

Pre-incubate for 10-15 minutes at room temperature to allow the peptide to bind to JNK.

-

Initiate the kinase reaction by adding ATP and the JNK substrate.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples and resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for phosphorylated c-Jun (Ser63/73).

-

Quantify the band intensities to determine the extent of inhibition.

Western Blot for Phospho-c-Jun in Cell Lysates

This protocol is used to assess the effect of the this compound on JNK activity within a cellular context.

Materials:

-

Cell culture reagents

-

This compound

-

JNK pathway activator (e.g., anisomycin, UV radiation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Reagents and equipment for Western blotting

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with the this compound at desired concentrations for a specified time (e.g., 1-2 hours).

-

Stimulate the JNK pathway by adding an activator (e.g., anisomycin) or exposing the cells to a stressor (e.g., UV radiation) for a short period (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Prepare samples for SDS-PAGE with equal amounts of protein.

-

Perform Western blotting as described above, using antibodies against phospho-c-Jun, total c-Jun, and a loading control (e.g., GAPDH or β-actin).

Apoptosis Assay (Annexin V Staining)

This assay quantifies the induction of apoptosis by the this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10]

Co-Immunoprecipitation of JNK and c-Jun

This experiment confirms the disruption of the JNK-c-Jun interaction by the this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer for co-immunoprecipitation (non-denaturing)

-

Antibody against JNK or c-Jun for immunoprecipitation

-

Protein A/G agarose beads

-

Reagents and equipment for Western blotting

Procedure:

-

Treat cells with the this compound as described for the Western blot protocol.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysates with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysates with an antibody against JNK (or c-Jun) overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Analyze the eluates by Western blotting using antibodies against both JNK and c-Jun to detect the co-immunoprecipitated protein.

Conclusion

The this compound represents a highly specific and valuable tool for dissecting the intricate role of the JNK-c-Jun signaling axis in health and disease. Its ability to competitively inhibit the interaction between JNK and c-Jun provides a targeted approach to modulate the downstream effects of this critical pathway. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to investigate the therapeutic potential of targeting JNK signaling. Further research into the optimization of peptide delivery and the exploration of its efficacy in various disease models will be crucial in translating the promise of this compound-based therapies into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Update: Arrestin-3-Dependent Activation of c-Jun N-Terminal Kinases (JNKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Role of c-JUN Peptide in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-JUN protein, a key component of the Activator Protein-1 (AP-1) transcription factor, is a critical regulator of cell cycle progression and apoptosis. Its dysregulation is frequently implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the function of c-JUN and the utility of c-JUN peptides in elucidating its role in the cell cycle. A c-JUN peptide, often a cell-permeable inhibitor of the c-JUN N-terminal kinase (JNK)-c-JUN interaction, serves as a powerful tool to dissect the signaling pathways governed by c-JUN phosphorylation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows to facilitate a comprehensive understanding of c-JUN's function in cell cycle control.

The Dichotomous Role of c-JUN in Cell Fate: Proliferation vs. Apoptosis

c-JUN exerts a dual influence on cellular processes, capable of promoting both cell proliferation and inducing apoptosis. This functional duality is context-dependent, influenced by the cellular environment, the nature of upstream signals, and the interplay with other signaling molecules.

A primary mechanism through which c-JUN promotes cell cycle progression is by driving cells through the G1 phase. This is achieved, in part, through the direct transcriptional activation of the CCND1 gene, which encodes for Cyclin D1, a crucial regulator of the G1/S transition.[1][2][3][4] The progression through the G1 phase mediated by c-JUN appears to be independent of its phosphorylation by JNK.[2][3]

Conversely, the activation of the JNK pathway, leading to the phosphorylation of c-JUN at serines 63 and 73, is strongly associated with the induction of apoptosis, particularly in response to cellular stress signals like UV irradiation.[2][3][5] Inhibition of this phosphorylation event, for instance by a this compound, can therefore modulate the apoptotic response.

Quantitative Effects of c-JUN Modulation on Cell Cycle and Key Regulatory Proteins

The impact of c-JUN activity on the cell cycle can be quantified through various experimental assays. The following tables summarize the expected quantitative changes observed upon modulation of c-JUN function, particularly through the use of c-JUN null models or inhibitory peptides.

Table 1: Effect of c-JUN Deficiency on Cell Cycle Phase Distribution

| Cell Line | Condition | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Mouse Embryonic Fibroblasts | Wild-Type | 55 | 30 | 15 | [1] |

| Mouse Embryonic Fibroblasts | c-JUN Null | 75 | 15 | 10 | [1] |

Table 2: Effect of c-JUN Modulation on Key Cell Cycle Regulatory Proteins

| Target Protein | Modulation of c-JUN | Observed Effect on Protein Level | Method of Quantification | Reference |

| Cyclin D1 | c-JUN Overexpression | Increase | Western Blot, Luciferase Reporter Assay | [4][6] |

| Cyclin D1 | c-JUN Knockdown/Inhibition | Decrease | Western Blot | [4] |

| p21 | c-JUN Overexpression | Decrease | Western Blot | |

| p21 | c-JUN Knockdown/Inhibition | Increase | Western Blot | [7] |

Table 3: Effect of c-JUN Modulation on Cell Proliferation

| Assay | Modulation of c-JUN | Observed Effect | Method of Quantification | Reference |

| BrdU Incorporation | c-JUN Null | Decrease in BrdU positive cells | Immunohistochemistry/Flow Cytometry | [1] |

| MTT Assay | c-JUN Inhibition | Decrease in cell viability | Spectrophotometry | [8][9][10][11][12] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involving c-JUN in cell cycle regulation, the following diagrams have been generated using the DOT language.

References

- 1. embopress.org [embopress.org]

- 2. c-Jun regulates cell cycle progression and apoptosis by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-Jun regulates cell cycle progression and apoptosis by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell cycle-dependent variations in c-Jun and JunB phosphorylation: a role in the control of cyclin D1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. p53, p21, and cyclin d1 protein expression patterns in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chondrex.com [chondrex.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. boneandcancer.org [boneandcancer.org]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. researchhub.com [researchhub.com]

The Role of c-JUN as a Transcriptional Regulator: A Technical Guide for Researchers

An In-depth Examination of the c-JUN Peptide, its Regulatory Mechanisms, and its Significance in Cellular Signaling and Drug Development.

Introduction

The c-JUN protein, a key component of the Activator Protein-1 (AP-1) transcription factor complex, stands as a pivotal regulator of gene expression, orchestrating cellular responses to a wide array of stimuli including stress, growth factors, and cytokines.[1][2][3] As the prototypical member of the JUN family of proteins, c-JUN's activity is intricately linked to fundamental cellular processes such as proliferation, differentiation, apoptosis, and oncogenic transformation.[2][4][5] Its dysregulation is implicated in a multitude of pathological conditions, ranging from cancer to inflammatory and neurodegenerative diseases, making it a subject of intense research and a promising target for therapeutic intervention.[6][7]

This technical guide provides a comprehensive overview of c-JUN's function as a transcriptional regulator, with a particular focus on the peptide-based modulation of its activity. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular mechanisms of c-JUN activation, its role within the intricate c-JUN N-terminal Kinase (JNK) signaling pathway, and the quantitative aspects of its interactions. Furthermore, this guide offers detailed protocols for key experimental assays and visualizes complex biological processes through structured diagrams to facilitate a deeper understanding of c-JUN's multifaceted role in cellular biology.

The JNK/c-JUN Signaling Pathway: A Cascade of Activation

The transcriptional activity of c-JUN is predominantly regulated by the c-JUN N-terminal Kinase (JNK) signaling pathway, a critical branch of the Mitogen-Activated Protein Kinase (MAPK) cascades.[8][9] This pathway is a primary cellular response mechanism to a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[10]

The activation of c-JUN is a multi-step process:

-

Upstream Kinase Activation : The JNK cascade is initiated by the activation of MAPK Kinase Kinases (MAPKKKs), of which there are over a dozen.[8] These kinases, in response to cellular stress, phosphorylate and activate the downstream MAPK Kinases (MAPKKs), specifically MKK4 and MKK7.[9][10]

-

JNK Phosphorylation : MKK4 and MKK7, in turn, dually phosphorylate JNK proteins on conserved threonine and tyrosine residues within their activation loop, leading to their activation.[8]

-

c-JUN Phosphorylation and Activation : Activated JNKs then translocate to the nucleus where they phosphorylate c-JUN on two key serine residues, Ser-63 and Ser-73, within its N-terminal transactivation domain.[7][10][11] This phosphorylation event is a critical determinant of c-JUN's transcriptional potency, significantly enhancing its ability to activate target gene expression.[4][11]

The following diagram illustrates the core components and flow of the JNK/c-JUN signaling pathway.

The AP-1 Transcription Factor Complex

c-JUN exerts its transcriptional regulatory function as a dimer within the AP-1 complex. AP-1 is not a single entity but rather a collection of dimeric transcription factors formed from proteins belonging to the Jun, Fos, ATF (Activating Transcription Factor), and MAF (Musculoaponeurotic Fibrosarcoma) families.[7][12] These proteins are characterized by a basic region-leucine zipper (bZIP) domain, which mediates both DNA binding and dimerization.[12]

c-JUN can form homodimers with itself or other JUN family members (JunB, JunD), or more stable and transcriptionally active heterodimers with members of the FOS family (c-Fos, FosB, Fra-1, Fra-2).[5][12] The specific composition of the AP-1 dimer influences its DNA-binding specificity and transcriptional activity, allowing for a nuanced and context-dependent regulation of gene expression.[5][13] The AP-1 complex typically recognizes and binds to the TPA response element (TRE) with the consensus sequence 5'-TGA(G/C)TCA-3' in the promoter or enhancer regions of its target genes.[14]

The following diagram illustrates the formation and function of the AP-1 complex.

Quantitative Analysis of c-JUN Activity

The study of c-JUN function and the development of its inhibitors rely on quantitative measurements of its binding affinities and inhibitory concentrations. The following tables summarize key quantitative data related to c-JUN and its inhibitors.

Table 1: Binding Affinities of AP-1 Components

| Interacting Molecules | DNA Target Sequence | Dissociation Constant (Kd) | Method |

| c-Jun / c-Fos Heterodimer | CRE (5'-ATGACGTCAT-3') | 0.27 ± 0.13 µM | QPID |

| c-Jun Homodimer | AP-1 consensus | Not specified, but lower affinity than heterodimer | EMSA |

| JunB Homodimer | AP-1 consensus | Lower affinity than c-JUN homodimer | EMSA |

| JunD Homodimer | AP-1 consensus | Intermediate affinity between c-JUN and JunB | EMSA |

Data sourced from a study on integrated microfluidic approaches for measuring transcription factor binding affinities and comparative studies on JUN protein binding.[5][7]

Table 2: Inhibitory Concentrations (IC50) of JNK Inhibitors

| Inhibitor | Target | IC50 | Notes |

| SP600125 | JNK1 | 40 nM | Reversible, ATP-competitive pan-JNK inhibitor.[1][6] |

| JNK2 | 40 nM | ||

| JNK3 | 90 nM | ||

| c-Jun phosphorylation (in cells) | 5 - 10 µM | [4][6] | |

| Compound 1 | JNK1 | 518 nM | Selective JNK3 inhibitor.[1] |

| JNK2 | 210 nM | ||

| JNK3 | <1 nM | ||

| Compound 2 | JNK3 | 35 nM | Orally available and blood-brain barrier penetrable.[1] |

| Compound 3 | JNK3 | 40 nM | >2500-fold selectivity over JNK1 and JNK2.[1] |

| Compound 4 | JNK1 | 420 nM | JNK2 and JNK3 selective inhibitor.[1] |

| JNK2 | 97 nM | ||

| JNK3 | 16 nM |

Table 3: c-JUN Target Gene Expression Modulation

| Condition | Target Gene | Fold Change in mRNA Expression | Cell Type/Model |

| c-JUN Overexpression | Apolipoprotein E (apoE) | ~5-fold increase | HepG2 (hepatocytes) |

| Apolipoprotein E (apoE) | ~40% decrease | RAW 264.7 (macrophages) | |

| c-JUN Knockout | RSPO2, WNT8B, MXRA5, HSPG2, PLAGL1 | Significantly downregulated (18 genes total) | Human Embryonic Stem Cell-derived Thalamus Organoids |

| MSX1, CYP1B1, LMX1B, NQO1, COL2A1 | Significantly upregulated (24 genes total) | Human Embryonic Stem Cell-derived Thalamus Organoids | |

| SP600125 Treatment (LPS-induced) | TNF-α | Dose-dependent inhibition (IC50 ≈ 10 µM) | Human Monocytes |

| COX-2 | Dose-dependent inhibition (IC50 ≈ 5 µM) | Human Monocytes |

Data compiled from studies on c-JUN's role in gene regulation in different cell types and the effects of JNK inhibition.[1]

Key Experimental Protocols for Studying c-JUN

A thorough investigation of c-JUN's role as a transcriptional regulator necessitates a range of molecular biology techniques. This section provides detailed methodologies for three cornerstone assays: Electrophoretic Mobility Shift Assay (EMSA), Chromatin Immunoprecipitation (ChIP), and Luciferase Reporter Assay.

The following diagram provides a high-level overview of a typical ChIP experimental workflow.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To detect the in vitro interaction between the AP-1 complex (containing c-JUN) and a specific DNA sequence (e.g., the AP-1 consensus site).

Materials:

-

Nuclear extract containing c-JUN/AP-1 or purified recombinant c-JUN protein.

-

DNA probe: A short, double-stranded oligonucleotide containing the AP-1 binding site, labeled with a detectable marker (e.g., biotin or a radioactive isotope).

-

Unlabeled "cold" competitor probe (identical to the labeled probe but without the label).

-

Mutant probe (with a mutated AP-1 binding site).

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Poly(dI-dC) non-specific competitor DNA.

-

Loading buffer.

-

Native polyacrylamide gel (e.g., 4-6%).

-

TBE buffer (Tris-borate-EDTA).

-

Detection system appropriate for the probe label (e.g., chemiluminescence detector or phosphorimager).

Procedure:

-

Probe Labeling and Annealing:

-

If using synthetic oligonucleotides, anneal complementary strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Label the 3' or 5' end of the probe according to the manufacturer's protocol for the chosen label (e.g., biotinylation or radioactive labeling with [γ-³²P]ATP).

-

Purify the labeled probe to remove unincorporated label.

-

-

Binding Reaction Setup:

-

In separate microcentrifuge tubes, set up the following reactions on ice:

-

Lane 1 (Free Probe): Labeled probe, binding buffer, and water.

-

Lane 2 (Protein-DNA Complex): Labeled probe, binding buffer, poly(dI-dC), and nuclear extract/purified protein.

-

Lane 3 (Competition): Same as Lane 2, but with the addition of a 50-100 fold molar excess of unlabeled cold competitor probe.

-

Lane 4 (Specificity Control): Same as Lane 2, but with the addition of a 50-100 fold molar excess of mutant probe.

-

-

Incubate the reactions at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Add loading buffer to each reaction.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage (e.g., 100-150V) at 4°C until the dye front has migrated approximately two-thirds of the way down the gel.

-

-

Detection:

-

Transfer the DNA from the gel to a positively charged nylon membrane.

-

Detect the labeled probe using the appropriate method for the label (e.g., streptavidin-HRP conjugate and chemiluminescent substrate for biotin, or autoradiography for ³²P).

-

A "shifted" band in Lane 2, which is diminished or absent in Lane 3 but not Lane 4, indicates a specific protein-DNA interaction.

-

Chromatin Immunoprecipitation (ChIP)

Objective: To identify the genomic regions occupied by c-JUN in vivo.

Materials:

-

Cells or tissue of interest.

-

Formaldehyde (for cross-linking).

-

Glycine (to quench cross-linking).

-

Lysis buffers.

-

Sonicator or micrococcal nuclease (for chromatin fragmentation).

-

ChIP-validated antibody against c-JUN.

-

Isotype control IgG (e.g., rabbit IgG).

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K.

-

RNase A.